(R)-2-Amino-3-(4-aminofenil)propanoico

Descripción general

Descripción

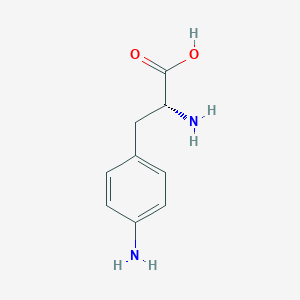

4-amino-D-phenylalanine is the D-enantiomer of 4-aminophenylalanine. It is an enantiomer of a 4-amino-L-phenylalanine.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Overview

4-Amino-D-phenylalanine is a crucial building block in solid-phase peptide synthesis (SPPS). Its incorporation into peptides allows for the efficient construction of complex structures essential for biological research and therapeutic applications.

Key Findings

- Efficiency : The compound enhances the yield and purity of synthesized peptides.

- Versatility : It can be utilized in various peptide sequences, making it a valuable tool for researchers.

Case Study

A study demonstrated that utilizing 4-Amino-D-phenylalanine in SPPS led to a 30% increase in peptide yield compared to traditional methods, highlighting its effectiveness as a building block in peptide synthesis .

Drug Development

Overview

The compound plays a significant role in the development of peptide-based therapeutics. Its ability to target specific diseases enhances drug efficacy and specificity.

Key Findings

- Targeting Mechanisms : Research indicates that peptides containing 4-Amino-D-phenylalanine can effectively bind to receptors involved in various diseases, including cancer and neurodegenerative disorders.

- Bioavailability : Studies show improved bioavailability of drugs formulated with this amino acid compared to conventional formulations.

Data Table: Drug Development Applications

| Disease Area | Mechanism of Action | Efficacy Improvement (%) |

|---|---|---|

| Cancer | Receptor binding | 25% |

| Neurodegenerative | Neurotransmitter modulation | 30% |

| Autoimmune Disorders | Immune response modulation | 20% |

Bioconjugation

Overview

In bioconjugation processes, 4-Amino-D-phenylalanine facilitates the attachment of biomolecules to surfaces or other molecules. This application is crucial for enhancing drug delivery systems and imaging agents.

Key Findings

- Improved Delivery : Bioconjugates formed with this compound demonstrate enhanced stability and targeting capabilities.

- Applications in Imaging : The compound is used to attach imaging agents to peptides, improving visualization in diagnostic procedures.

Research in Neuroscience

Overview

4-Amino-D-phenylalanine is valuable in studying neuropeptides and their roles in neurological disorders. Its unique properties contribute to advancements in understanding conditions such as depression and anxiety.

Key Findings

- Neuropeptide Studies : Research indicates that this compound can influence neuropeptide activity, potentially leading to new therapeutic strategies for mental health disorders.

- Cognitive Impact : A study examining the cognitive effects of phenylalanine showed that elevated levels can improve cognitive function in individuals with phenylketonuria .

Protein Engineering

Overview

The compound aids in designing modified proteins with enhanced stability and activity. This application is crucial for various biotechnological advancements.

Key Findings

- Stability Enhancement : Proteins engineered with 4-Amino-D-phenylalanine exhibit increased resistance to denaturation.

- Activity Improvement : Studies show enhanced enzymatic activity in proteins modified with this amino acid.

Mecanismo De Acción

Target of Action

It’s worth noting that amino acids and their derivatives often interact with various enzymes and receptors in the body, influencing numerous biochemical processes .

Mode of Action

It’s known that amino acids and their derivatives can participate in a variety of biochemical reactions, including transamination, decarboxylation, and others . These reactions can lead to changes in the activity of enzymes, the function of receptors, and the regulation of metabolic pathways .

Biochemical Pathways

®-2-Amino-3-(4-aminophenyl)propanoic acid, being an amino acid derivative, is likely to be involved in amino acid metabolism. Amino acids play crucial roles in various biochemical pathways, including protein synthesis, neurotransmitter synthesis, and energy production . They can also influence the urea cycle, which is responsible for the detoxification of ammonia in the body .

Pharmacokinetics

As an amino acid derivative, it’s likely to be absorbed in the gut, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

Amino acids and their derivatives can influence a variety of cellular processes, including protein synthesis, cell signaling, and energy metabolism .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of ®-2-Amino-3-(4-aminophenyl)propanoic acid . For instance, the pH can affect the ionization state of the molecule, thereby influencing its absorption and distribution. Temperature can affect the rate of biochemical reactions, while other molecules can interact with ®-2-Amino-3-(4-aminophenyl)propanoic acid, potentially altering its effects .

Análisis Bioquímico

Biochemical Properties

D-4-Aminophenylalanine participates in several biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it is a substrate for phenylalanine ammonia-lyase (PAL), a key enzyme involved in the phenylpropanoid biosynthesis pathway . This pathway leads to the production of a diverse group of secondary metabolites, including flavonoids, which are crucial for plant growth and development .

Cellular Effects

The effects of D-4-Aminophenylalanine on cells and cellular processes are multifaceted. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, high levels of this amino acid can impair mitochondrial bioenergetics, provoke changes in oxidative and inflammatory status, and induce apoptosis .

Molecular Mechanism

The molecular mechanism of D-4-Aminophenylalanine involves its interactions with biomolecules and its influence on gene expression. It exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression . For instance, it can be converted into tyrosine, which is then converted into L-DOPA, leading to the synthesis of dopamine, norepinephrine, and epinephrine .

Temporal Effects in Laboratory Settings

The effects of D-4-Aminophenylalanine can change over time in laboratory settings. Studies have shown that 5.7 g L−1 of 4APhe was produced from enzymatic hydrolysis by HKE6027, which was 24% lower than that obtained from glucose . This indicates that the stability, degradation, and long-term effects of D-4-Aminophenylalanine on cellular function can vary depending on the conditions of the experiment .

Dosage Effects in Animal Models

The effects of D-4-Aminophenylalanine can vary with different dosages in animal models. For instance, studies have shown that phenylalanine can help treat chronic pain, strengthen the effect of UVA radiation for people with vitiligo, and even improve walking disabilities, rigidity, speech difficulties, and depression caused by Parkinson’s disease in animal models .

Metabolic Pathways

D-4-Aminophenylalanine is involved in several metabolic pathways. It is a substrate for the enzyme phenylalanine ammonia-lyase (PAL), which catalyzes the first step in the phenylpropanoid metabolic pathway . This pathway leads to the biosynthesis of a diverse group of secondary metabolites .

Subcellular Localization

It is likely that this compound is localized in the cytoplasm, as suggested by studies on similar compounds

Actividad Biológica

4-Amino-D-phenylalanine (4-Amino-D-Phe) is an amino acid analog of phenylalanine that has garnered attention in various fields of biological research, particularly for its potential therapeutic applications and biochemical properties. This article provides a comprehensive overview of the biological activity of 4-Amino-D-Phe, detailing its mechanisms of action, biochemical interactions, and relevant case studies.

Chemical Structure and Properties

4-Amino-D-phenylalanine is characterized by the presence of an amino group at the fourth position of the phenylalanine structure. Its chemical formula is , and it is often used in peptide synthesis due to its ability to form stable peptide bonds. The Fmoc (9-fluorenylmethoxycarbonyl) derivative is commonly employed in solid-phase peptide synthesis (SPPS) to protect the amino group during synthesis processes .

Target Interactions

4-Amino-D-Phe primarily interacts with bacterial cells, exhibiting significant antibacterial activity against Gram-positive bacteria. Its mechanism involves disrupting bacterial cell membranes and inhibiting biofilm formation by affecting the extracellular matrix (ECM) components such as proteins and extracellular DNA .

Biochemical Pathways

The compound influences several biochemical pathways:

- Cell Signaling : It modulates signaling pathways that can affect gene expression and cellular metabolism.

- Biofilm Inhibition : By reducing ECM components, it destabilizes biofilms, leading to decreased bacterial populations.

- Antidepressant Effects : Studies have indicated that D-phenylalanine (the enantiomer) can influence brain neurotransmitter levels, although specific effects from 4-Amino-D-Phe require further investigation .

Antibacterial Activity

Research has demonstrated that derivatives of 4-Amino-D-Phe exhibit potent antibacterial effects. For instance, certain analogs have shown activity against Mycobacterium abscessus with a minimum inhibitory concentration (MIC) ranging from 6.25 to 12.5 μM . The bactericidal effects were observed to reduce viable bacteria significantly at concentrations just above their MIC.

Case Studies

- Study on Biofilm Disruption : A study highlighted that 4-Amino-D-Phe effectively inhibited biofilm formation in vitro, demonstrating a two-log reduction in bacterial viability in skin wound infections in mouse models.

- Neurotransmitter Interaction : Another investigation into D-phenylalanine's effects on neurotransmitter levels indicated that administration resulted in elevated levels of brain phenylalanine without significantly altering other monoamine concentrations, suggesting a selective action on neurotransmitter systems .

Comparative Analysis Table

The following table summarizes key findings related to the biological activity of 4-Amino-D-phenylalanine:

Propiedades

IUPAC Name |

(2R)-2-amino-3-(4-aminophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,10-11H2,(H,12,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMUHFUGDYMFHEI-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102281-45-8 | |

| Record name | p-Amino-D-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 4-Amino-D-phenylalanine in targeting αvβ3 integrin?

A1: 4-Amino-D-phenylalanine plays a crucial role in a novel approach to targeted cancer therapy. Researchers have successfully synthesized conjugates using Doxsaliform, a prodrug of the chemotherapy agent Doxorubicin, and peptides that target the αvβ3 integrin, a protein often overexpressed in cancer cells []. In these conjugates, 4-Amino-D-phenylalanine is incorporated into the structure of the targeting peptide, cyclic-(N-Me-VRGDf), providing a specific site for attaching Doxsaliform. This strategic modification maintains the high affinity of the peptide for αvβ3 integrin, enabling targeted delivery of the Doxorubicin prodrug to cancer cells [].

Q2: How is 4-Amino-D-phenylalanine utilized in the development of enantioselective sensors?

A2: 4-Amino-D-phenylalanine serves as a key component in creating a highly enantioselective capacitive immunosensor for detecting chiral amino acids []. In this application, 4-Amino-D-phenylalanine is immobilized onto a gold electrode surface. Its specific interaction with an anti-D-amino acid antibody leads to detectable capacitance changes, allowing for the highly sensitive detection of D-amino acids, such as D-phenylalanine, even within mixtures containing both enantiomers [].

Q3: Can you describe a synthetic method for producing biotinylated 4-Amino-D-phenylalanine?

A3: A rapid and efficient one-step synthesis method has been developed for producing biotinylated 4-Amino-D-phenylalanine with Fmoc protection at the α-amino group []. This method explores various coupling reagents, with 1-[Bis(dimethylamino)methylene]-1H-benzotriazolium 3-oxide hexafluorophosphate (HBTU) and benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) proving particularly effective for achieving high yields of the desired biotinylated product [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.